Welcome to the BenchChem Online Store!
molecular formula C9H8N4O2 B8503434 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

Cat. No. B8503434
M. Wt: 204.19 g/mol
InChI Key: VNGUNPFSPAFWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653263B2

Procedure details

The title compound was prepared in a manner analogous to Intermediate 70 substituting 8-bromo-2-napthoic acid for 2-chloro-6-methylnicotinic acid. The desired 8-[1,2,3]triazol-2-yl-naphthalene-1-carboxylic acid was obtained (474 mg, 16%). MS (ESI): mass calculated for C1H9N3O2, 239.20; m/z found 240.3 [M+H]+. 1H NMR (400 MHz, CD3OD): 8.13 (t, J=9.0 Hz, 2H), 7.95-7.91 (m, 3H), 7.82 (dd, J=7.4, 1.0 Hz, 1H), 7.70 (dd, J=9.8, 5.8 Hz, 1H), 7.64-7.59 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[C:4]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)N=1.BrC1C=CC=C2C=1C=C([C:27]([OH:29])=[O:28])C=C2.Cl[C:31]1N=C(C)C=C[C:32]=1[C:33](O)=O>>[N:12]1[N:11]([C:4]2[CH:1]=[CH:2][CH:10]=[C:9]3[C:5]=2[C:6]([C:27]([OH:29])=[O:28])=[CH:33][CH:32]=[CH:31]3)[N:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=C(C(=O)O)C=C1)N1N=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=CC12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1N(N=CC1)C=1C=CC=C2C=CC=C(C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.